Cas no 882144-05-0 (5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole)

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 5-chloro-1-(4-fluorophenyl)-3-methyl-
- 5-Chloro-1-(4-fluorophenyl)-3-methyl-1h-pyrazole
- 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole
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- MDL: MFCD02931042
- Inchi: 1S/C10H8ClFN2/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3
- InChI Key: RRVVOJZLKYEREW-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(F)C=C2)C(Cl)=CC(C)=N1
Computed Properties
- Exact Mass: 210.0360041g/mol
- Monoisotopic Mass: 210.0360041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.8Ų
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-225045-0.5g |
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole |
882144-05-0 | 95% | 0.5g |
$407.0 | 2024-06-20 | |
Enamine | EN300-225045-1.0g |
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole |
882144-05-0 | 95% | 1.0g |
$528.0 | 2024-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009450-5g |
5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole |
882144-05-0 | 95% | 5g |
¥8925.0 | 2024-04-17 | |
Enamine | EN300-225045-0.1g |
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole |
882144-05-0 | 95% | 0.1g |
$152.0 | 2024-06-20 | |
Enamine | EN300-225045-5g |
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole |
882144-05-0 | 95% | 5g |
$1530.0 | 2023-09-15 | |
Aaron | AR01ANIO-250mg |
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole |
882144-05-0 | 95% | 250mg |
$322.00 | 2025-02-09 | |
Aaron | AR01ANIO-1g |
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole |
882144-05-0 | 95% | 1g |
$751.00 | 2025-02-09 | |
Aaron | AR01ANIO-5g |
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole |
882144-05-0 | 95% | 5g |
$2129.00 | 2023-12-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1310780-500mg |
5-Chloro-1-(4-fluorophenyl)-3-methyl-1h-pyrazole |
882144-05-0 | 95% | 500mg |
¥10983.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1310780-250mg |
5-Chloro-1-(4-fluorophenyl)-3-methyl-1h-pyrazole |
882144-05-0 | 95% | 250mg |
¥5054.00 | 2024-04-27 |
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Additional information on 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole
Introduction to 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole (CAS No. 882144-05-0)
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole, identified by the chemical identifier CAS No. 882144-05-0, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic compound belongs to the pyrazole family, which is renowned for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of a chloro group and a fluoro-substituted phenyl ring, contribute to its unique chemical properties and potential therapeutic benefits.
The molecular structure of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole consists of a central pyrazole ring substituted with a chloro group at the 5-position, a methyl group at the 3-position, and a 4-fluorophenyl group at the 1-position. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for further investigation in medicinal chemistry. The fluoro substituent, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds within this class exhibit potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The introduction of fluorine atoms into aromatic rings is a common strategy to modulate the pharmacokinetic properties of molecules, and 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole is no exception.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to develop novel molecules with enhanced efficacy and reduced toxicity. For instance, recent studies have highlighted the use of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole as a precursor in synthesizing inhibitors targeting specific enzymatic pathways involved in cancer metabolism. The chloro and fluoro substituents play crucial roles in modulating interactions with biological targets, thereby influencing the compound's pharmacological profile.
The synthesis of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms, in particular, demands specialized techniques to ensure high yield and purity. Advances in fluorination methods have made it possible to incorporate fluorine into complex molecules more efficiently, which has been instrumental in the development of this compound as a pharmacological tool.
From a computational chemistry perspective, 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole has been subjected to various modeling studies to predict its interactions with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to proteins involved in signal transduction pathways relevant to neurological disorders. These findings suggest that further exploration of its pharmacological potential could lead to novel therapeutic interventions.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated aromatic compounds often exhibit improved bioavailability and longer half-lives compared to their non-fluorinated counterparts. This property makes 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole an attractive candidate for further development as an active pharmaceutical ingredient (API). Additionally, the presence of multiple substituents on the pyrazole ring allows for fine-tuning of its pharmacological properties through structural modifications.
In conclusion, 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole (CAS No. 882144-05-0) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. The combination of chloro and fluoro substituents enhances its suitability as a scaffold for drug discovery, particularly in targeting neurological and metabolic disorders. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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